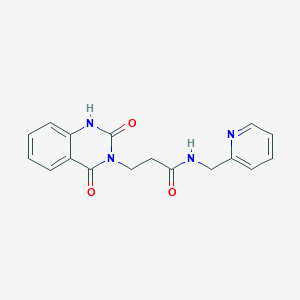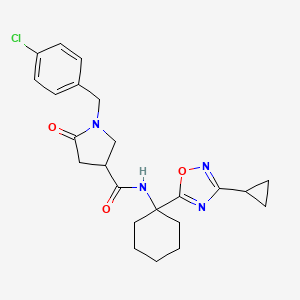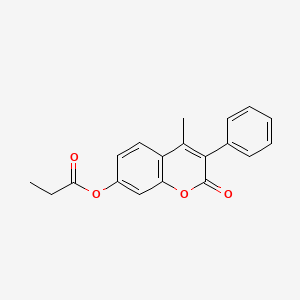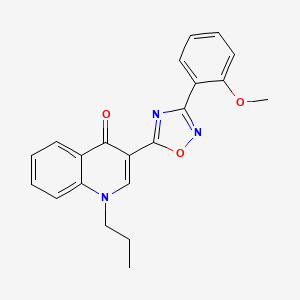![molecular formula C12H14N4 B2402569 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 133533-72-9](/img/structure/B2402569.png)
5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C12H15N5 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 5-methyl-7-phenyl-4,5,6,7-tetrahydro [1,2,4]triazolo [1,5-a]pyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N5/c1-8-7-10 (9-5-3-2-4-6-9)17-12 (14-8)15-11 (13)16-17/h2-6,8,10H,7H2,1H3, (H3,13,14,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of this compound is greater than 320 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
- 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine is a key compound in various synthesis processes. For instance, Zemlyanaya et al. (2018) explored its synthesis through cyclocondensation of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one, followed by chemical transformations with diverse reagents (Zemlyanaya et al., 2018).
Cyclocondensation Reactions
- Desenko et al. (1998) studied its cyclocondensation with hydroxylamine or hydrazine, leading to the creation of new compounds like isoxazolo and pyrazolo derivatives (Desenko et al., 1998).
Formylation and Recyclization
- Lipson et al. (2012) researched the formylation of this compound under Vilsmeier–Haack conditions, resulting in various formylated derivatives and demonstrating its potential in organic synthesis (Lipson et al., 2012).
Applications in Antimicrobial and Antifungal Research
- Komykhov et al. (2017) synthesized derivatives of this compound and investigated their antimicrobial and antifungal activities, highlighting its potential in pharmaceutical research (Komykhov et al., 2017).
Complexation with Metal Ions for Enhanced Biological Activity
- Argăseală et al. (2022) synthesized complexes with essential metal ions using this compound as a ligand. These complexes showed promising antiproliferative and antimicrobial activities, indicating its utility in the development of new therapeutic agents (Argăseală et al., 2022).
Diverse Polycyclic Derivatives Synthesis
- Pyatakov et al. (2015) used this compound for the acid-catalyzed condensation with 1,3-diketones, leading to a range of polycyclic derivatives. This work demonstrates its versatility in creating complex organic structures (Pyatakov et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-7-11(10-5-3-2-4-6-10)16-12(15-9)13-8-14-16/h2-6,8-9,11H,7H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCMTXNNRZRHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC=N2)N1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)
![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)
![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)

![Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2402495.png)
![4-butoxy-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2402497.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2402499.png)



![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)
![Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B2402509.png)